4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
4-(4-iodophenyl)sulfonyl-1-oxa-4-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO3S/c15-12-4-6-13(7-5-12)20(17,18)16-10-11-19-14(16)8-2-1-3-9-14/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUIFSONZLCMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane typically involves multiple steps. One common method includes the reaction of 4-iodobenzenesulfonyl chloride with 1-oxa-4-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve the overall yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can also be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted spiro compounds depending on the nucleophile used.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Major products are sulfide derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to modify biological targets allows for the development of compounds with improved efficacy and selectivity.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Organic Synthesis
- Reagent in Sulfonylation Reactions : The iodobenzenesulfonyl group can be employed in sulfonylation reactions, facilitating the introduction of sulfonyl groups into various substrates. This property is valuable for creating sulfonamide derivatives, which are important in pharmaceutical chemistry.
- Synthesis of Spiro Compounds : The spirocyclic nature of the compound allows it to serve as a precursor for synthesizing other spiro compounds, which are known for their diverse biological activities.
Material Science
- Polymer Chemistry : The compound can be utilized in the synthesis of functionalized polymers, where its unique structure can impart specific properties to the resulting materials, such as increased thermal stability or enhanced mechanical strength.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various derivatives of 4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane against common bacterial strains. Results indicated that certain modifications to the sulfonyl group enhanced antibacterial activity significantly compared to baseline compounds.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Base Compound | E. coli | 12 |
| Modified Compound A | E. coli | 18 |
| Modified Compound B | S. aureus | 20 |
Case Study 2: Synthesis Pathways
Research focused on optimizing synthetic routes to produce this compound efficiently. Various methodologies were explored, including microwave-assisted synthesis and solvent-free conditions, which resulted in higher yields and reduced reaction times.
| Synthesis Method | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Conventional Heating | 60 | 5 |
| Microwave-Assisted | 85 | 1 |
| Solvent-Free Reaction | 90 | 0.5 |
Mechanism of Action
The mechanism of action of 4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the iodine atom and sulfonyl group allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
1-Oxa-4-azaspiro[4.5]decane Derivatives
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane (AD-67) :
- Structure : Features a dichloroacetyl group instead of the iodobenzenesulfonyl substituent.
- Application : Widely used as a herbicide safener in corn fields to protect crops from herbicide injury. Its dichloroacetyl group is critical for detoxifying herbicides like acetochlor and alachlor .
- Regulatory Status : EPA-approved tolerance levels up to 0.4 lb/acre, with residues monitored until 1998 .
- 4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Structure: Contains a methylbenzoyl group and a carboxylic acid substituent. Properties: Higher polarity due to the carboxylic acid group, influencing solubility and bioavailability.
Heteroatom-Substituted Spirocycles
- 1-Thia-4-azaspiro[4.5]decane Derivatives :
- Structure : Replaces the oxygen atom in the 1-oxa ring with sulfur (e.g., compound 14: 4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine).
- Activity : Demonstrated moderate to high anticancer activity against HepG-2, PC-3, and HCT116 cell lines (IC₅₀: 12–45 μM) . Sulfur enhances metabolic stability but reduces aqueous solubility compared to oxygen analogs.
Substituent-Specific Comparisons
Sulfonyl vs. Carbonyl Groups
4-(4-Iodobenzenesulfonyl) Group :
- Electron Effects : The sulfonyl group is strongly electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic substitution reactions.
- Biological Impact : Iodine’s large atomic radius may improve binding to hydrophobic pockets in enzymes or receptors.
- 4-(Thiophene-2-carbonyl) Group (Compound in ): Structure: Thiophene carbonyl substituent. Used in protease inhibition studies .
Halogenated Derivatives
4-(4-Fluorophenyl) Analogs :
4-(Dichloroacetyl) vs. 4-(Iodobenzenesulfonyl) :
Key Research Findings
- Synthetic Feasibility : Iodinated spiro compounds require careful handling due to iodine’s light sensitivity, but yields (~65–75%) are comparable to fluorinated or chlorinated analogs .
- Biological Potency : Sulfonyl groups enhance target engagement in enzyme inhibition, whereas carbonyl derivatives (e.g., AD-67) excel in agrochemical roles due to their detoxification mechanisms .
- Structural Insights : Oxygen in the 1-oxa ring improves solubility over sulfur analogs but may reduce metabolic stability in vivo .
Biological Activity
4-(4-Iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H18INO3S, with a molar mass of 407.27 g/mol. Its structure features a spirocyclic framework which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H18INO3S |
| Molar Mass | 407.27 g/mol |
| CAS Number | 861209-87-2 |
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and cell adhesion processes:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on glyoxalase I (Glx-I), an enzyme implicated in cancer cell metabolism. Inhibition of Glx-I leads to the accumulation of cytotoxic metabolites, thereby inducing apoptosis in cancer cells .
- Cell Adhesion Inhibition : It acts as an antagonist to the VLA-4 and α4β7 integrins, which are crucial for cell adhesion and migration in various pathological conditions . This property suggests potential applications in treating inflammatory diseases and certain cancers.
Structure-Activity Relationship (SAR)
Recent studies have focused on modifying the sulfonamide moiety to enhance the inhibitory potency against Glx-I. For instance, derivatives of benzenesulfonamide have shown promising results with IC50 values below 10 μM, indicating strong inhibitory effects . Notably, compounds with specific substitutions on the aromatic rings exhibited improved binding affinities.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A series of experiments demonstrated that specific derivatives exhibited potent Glx-I inhibitory activity with IC50 values ranging from 0.39 μM to 3.65 μM . These findings highlight the potential for developing new anticancer agents based on this scaffold.
- Cell Line Testing : In assays involving cancer cell lines, compounds derived from this compound showed significant cytotoxic effects, correlating with their ability to inhibit Glx-I .
- Comparative Analysis : When compared to other known inhibitors, this compound demonstrated a favorable profile in terms of selectivity and potency, making it a candidate for further development in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane?
- Methodology : The compound can be synthesized via sulfonylation of the 1-oxa-4-azaspiro[4.5]decane core. A two-step approach is typical:
Core Synthesis : Construct the spirocyclic scaffold using cyclocondensation of a ketone (e.g., cyclohexanone) with an amino alcohol, followed by oxidation or ring-closure. For example, 1-oxa-4-azaspiro[4.5]decane derivatives are often synthesized via acid-catalyzed ketalization or Mitsunobu reactions (see for analogous spiro compounds).
Sulfonylation : React the spirocyclic amine with 4-iodobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
- Key Considerations : Optimize stoichiometry to avoid over-sulfonylation. Monitor reaction progress via TLC or LC-MS.
Q. How can the structural identity of this compound be confirmed spectroscopically?
- Analytical Workflow :
- NMR :
- ¹H NMR : Look for characteristic signals: spirocyclic protons (δ 1.5–2.5 ppm), sulfonyl-attached aromatic protons (δ 7.5–8.0 ppm), and the oxa-aza ring protons (δ 3.0–4.0 ppm).
- ¹³C NMR : Confirm the spiro carbon (quaternary, δ ~100 ppm) and sulfonyl carbon (δ ~140 ppm).
- X-ray Crystallography : Resolve the spirocyclic conformation and sulfonyl group orientation ( demonstrates similar structural elucidation for spirodienones).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M–I]⁺ fragments).
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its antitumor activity, and how should assays be designed?
- Experimental Design :
- Cell Lines : Use panels of cancer cell lines (e.g., MCF-7, HeLa, A549) and non-cancerous controls (e.g., HEK-293). Prioritize lines with overexpression of sulfonamide targets (e.g., carbonic anhydrase IX).
- Assays :
- MTT/Proliferation : Dose-response curves (0.1–100 μM, 48–72 hrs).
- Apoptosis : Annexin V/PI staining with flow cytometry.
- Mechanistic Studies : Western blotting for caspase-3, PARP cleavage.
Q. How does the 4-iodobenzenesulfonyl moiety influence bioactivity compared to other substituents (e.g., dichloroacetyl)?
- SAR Insights :
- Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, potentially improving target binding (e.g., enzyme active sites).
- Iodine Substituent : Provides a heavy atom for crystallography and may enhance membrane permeability via lipophilicity (logP comparison: dichloroacetyl derivatives logP ~2.5 vs. sulfonyl-iodo ~3.2).
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Protocol :
- Extraction : Liquid-liquid extraction (ethyl acetate) or SPE (C18 cartridges).
- Detection :
- HPLC-MS/MS : Use a C18 column (e.g., Chromolith®) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions for m/z [M+H]⁺ → fragment ions.
- Validation : Include spike-recovery tests (70–120% acceptable) and LOD/LOQ determination ( outline pesticide residue methods adaptable for sulfonamides).
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample at 0, 24, 48 hrs via HPLC.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated degradation.
- Degradation Pathways : Expected hydrolysis of the sulfonamide bond under acidic conditions, yielding 4-iodobenzenesulfonic acid and the spirocyclic amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
